molecular formula C13H17ClN2O4 B1500835 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride CAS No. 1185307-29-2

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride

Cat. No. B1500835
CAS RN: 1185307-29-2
M. Wt: 300.74 g/mol
InChI Key: MOQFBWDUDDOLGP-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Shift Assignments

The synthesis of crown-ester-bipyridines and crown-ester-viologens from derivatives closely related to the compound of interest showcases innovative approaches in molecular design, aiming at creating novel materials with unique electronic and binding properties. These synthesized compounds are examples of the application in areas such as molecular recognition and sensor technology, owing to their ability to form complexes with various ions and molecules. Bossmann, Dürr, and Pokhrel's work on synthesizing 4,4'-bipyridine-crown-esters demonstrates the utility of these compounds in forming novel viologens with potential applications in electrochemical devices and sensors due to their electroactive properties (Bossmann, Dürr, & Pokhrel, 2005).

Characterization and Structural Analysis

The detailed structural analysis through NMR of hydroxytrichloropicolinic acids, including derivatives similar to our compound of interest, enhances our understanding of chlorinated compounds' molecular structure. This research, conducted by Irvine, Cooper, and Thornburgh, provides critical insights into the structural elucidation of complex molecules, crucial for developing new chemical entities with tailored properties for use in pharmaceuticals and agrochemicals (Irvine, Cooper, & Thornburgh, 2008).

Molecular Recognition and Complex Formation

Tamminen et al.'s synthesis of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters from 2,2'-bipyridine-4,4'-dicarboxylic acid showcases the compound's versatility in forming conjugates. These conjugates are significant for their potential in molecular recognition, highlighting the compound's applications in creating sensors and devices for bioanalytical purposes. The ability to form complexes with transition metal ions could lead to applications in catalysis and environmental monitoring (Tamminen, Kolehmainen, Haapala, Salo, & Linnanto, 2000).

Supramolecular Chemistry

The study of supramolecular dendrimers based on esters similar to the compound opens new avenues in the development of nanoscale materials. Percec et al.'s research into dendrimers and supramolecular structures derived from these esters reveals their potential in creating novel materials with applications ranging from drug delivery systems to nanostructured devices. The ability to self-assemble into complex structures makes these compounds ideal candidates for advanced material science research (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

properties

IUPAC Name

1-(3-methoxycarbonylpyridin-2-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4.ClH/c1-19-13(18)10-3-2-6-14-11(10)15-7-4-9(5-8-15)12(16)17;/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQFBWDUDDOLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671453
Record name 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Methoxycarbonyl)pyridin-2-yl)piperidine-4-carboxylic acid hydrochloride

CAS RN

1185307-29-2
Record name 1-[3-(Methoxycarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
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3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
Reactant of Route 3
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3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
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3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
Reactant of Route 5
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride
Reactant of Route 6
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4,3'-dicarboxylic acid 3'-methyl ester hydrochloride

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